4-chlorobenzenecarbaldehyde N-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}hydrazone
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Description
4-chlorobenzenecarbaldehyde N-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}hydrazone is a useful research compound. Its molecular formula is C16H9Cl2F3N4S and its molecular weight is 417.23. The purity is usually 95%.
BenchChem offers high-quality 4-chlorobenzenecarbaldehyde N-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chlorobenzenecarbaldehyde N-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Hydrazones and their derivatives are synthesized through the reaction of aldehydes with hydrazides. These compounds exhibit interesting structural properties, such as the formation of chains through intermolecular hydrogen bonds and the potential for ring-chain tautomerism in acidic media. The crystal structure analysis reveals the planarity of these molecules except for specific substituents, highlighting the intricacy of their molecular geometry (Yan Ding & Li-li Ni, 2010; K. N. Zelenin et al., 1994).
Antimicrobial Applications
The novel hydrazone derivatives are explored for their antimicrobial properties. Synthesis of these compounds involves treatment of aldehydes with hydrazines, leading to the formation of compounds with potential as antimicrobial agents. This indicates a promising area of research for developing new treatments against microbial infections (M. El-Gaby, 2004).
Interaction with Metal Ions
Hydrazones and their derivatives have been investigated for their ability to react with metal ions, forming complexes. This property is crucial for designing highly sensitive reagents for metal ion detection, showcasing the potential of these compounds in analytical chemistry (T. Odashima et al., 1993).
Structural Insights
Investigations into the structures of hydrazones reveal differences in conformations and intermolecular hydrogen bonding, depending on the substituents attached to the hydrazone moiety. These structural nuances are essential for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (E. Lindgren et al., 2013).
properties
IUPAC Name |
N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2F3N4S/c17-11-3-1-9(2-4-11)6-23-25-15-24-13(8-26-15)14-12(18)5-10(7-22-14)16(19,20)21/h1-8H,(H,24,25)/b23-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQCEPBGNWFLPE-OUBWWKSTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N\NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chlorobenzenecarbaldehyde N-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,3-thiazol-2-yl}hydrazone |
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